SCD1 Inhibitory Activity: Cross-Scaffold Comparison with Pyridine-Pyridazinone Carboxamides
As a member of the piperidinyl-pyridazinyl class, this compound is expected to inhibit SCD1. In a review of SCD1 inhibitors, pyridine-pyridazinone carboxamide derivatives demonstrated potency in the IC50 range of 0.01 to 40 µg [1]. While no direct head-to-head data exists for this specific compound, its activity can be contextually inferred against this baseline. A key differentiator is the sulfonyl-phenoxy linker, which is distinct from the carboxamide linkage in the comparator series, potentially affecting binding mode and metabolic stability.
| Evidence Dimension | SCD1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No quantitative data found in public domain for this specific compound. |
| Comparator Or Baseline | Pyridine-pyridazinone carboxamide-based SCD1 inhibitors (IC50 = 0.01–40 µg) |
| Quantified Difference | Cannot be calculated; no target compound data available. |
| Conditions | HepG2 cell-based SCD1 inhibition assay (comparator data). |
Why This Matters
Identifying the potency range of related scaffolds sets a baseline for screening; the structural divergence of the sulfonyl-phenoxy linker from a common carboxamide may be a key factor for programs seeking novel intellectual property.
- [1] Key developments in SCD1 inhibitors during the last 10 years (2013–2023). PMC, Table 1, row 13. View Source
